molecular formula C11H19NO2 B2446506 6-Carbomethoxy-1-azadecalin CAS No. 51552-71-7

6-Carbomethoxy-1-azadecalin

Cat. No.: B2446506
CAS No.: 51552-71-7
M. Wt: 197.278
InChI Key: SJXGOEDSSXHJMU-UHFFFAOYSA-N
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Description

6-Carbomethoxy-1-azadecalin is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.278. The purity is usually 95%.
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Scientific Research Applications

Azadecalin Analogs as Oxidosqualene Cyclase Inhibitors

Azadecalins, structurally resembling cyclase inhibitors, have been synthesized and tested as inhibitors of oxidosqualene cyclase. This enzyme is significant in cholesterol biosynthesis, and inhibiting it can have therapeutic implications. Azadecalin analogs, despite not being as effective as some known inhibitors, still show potential in this role (Ruhl et al., 1989).

Synthesis of Bridgedhead Azolopyrimidines and Imidazothiazines

The synthesis of 3-carbomethoxy/cyano-2H-pyran-2-ones, which include azadecalins, has been explored for creating arenes and heteroarenes with therapeutic significance. These compounds can be transformed into bridgedhead azolopyrimidines and imidazothiazines, indicating their potential in medicinal chemistry (Ram et al., 2003).

Use in Stereoselective Synthesis

A study demonstrates the use of 1-azatrienes, closely related to 1-azadecalins, in a stereoselective cycloaddition approach. This process is key for synthesizing cis-1-azadecalins, indicating the utility of such compounds in creating complex molecular structures with specific stereochemistry (Sklenicka et al., 2002).

Potential in Immunosuppressive Therapy

The potential use of azathioprine, a compound related to 1-azadecalins, in immunosuppressive therapy for conditions like inflammatory bowel disease (IBD) is discussed. Its effects on immune response modulation are significant, although the specific role of 1-azadecalins in this context requires further exploration (Goldstein, 1987).

Biochemical Analysis

Biochemical Properties

. Azadecalins are characterized by their unique ring structure, which allows for regio- and stereo-selective construction of two carbon–carbon bonds simultaneously . This property may influence the compound’s interactions with various enzymes, proteins, and other biomolecules.

Cellular Effects

The cellular effects of 6-Carbomethoxy-1-azadecalin are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to influence various cellular processes . For instance, some azadecalins have been found to stimulate pollen germination in certain plant species , suggesting potential roles in cellular signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The exact molecular mechanism of action of this compound remains to be elucidated. Based on its structural similarity to other azadecalins, it may undergo similar reactions, such as the Diels–Alder reaction, which involves the formation of a six-membered ring structure through a six-electron cyclic transition state . This could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to exhibit changes in their effects over time in laboratory settings . For instance, the effects of certain drugs can vary depending on the temperature and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently unknown due to the lack of specific studies on this compound. Related compounds have been used to induce diabetes in animal models, suggesting potential dose-dependent effects .

Metabolic Pathways

The metabolic pathways involving this compound are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to participate in various metabolic pathways, including those involving carbohydrates, proteins, and lipids .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to be transported and distributed within cells via various mechanisms, including passive diffusion, carrier-mediated transport, and transcytosis .

Subcellular Localization

The subcellular localization of this compound is currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to localize to various subcellular compartments, including the endoplasmic reticulum , peroxisomes , and other organelles .

Properties

IUPAC Name

methyl 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-14-11(13)9-4-5-10-8(7-9)3-2-6-12-10/h8-10,12H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXGOEDSSXHJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2C(C1)CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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